molecular formula C14H19NO2S B12233406 2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole

2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole

Cat. No.: B12233406
M. Wt: 265.37 g/mol
InChI Key: LKVCKRSKEOGTDQ-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a cyclopentane ring and a methanesulfonylphenyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in a basic medium.

Major Products Formed

    Oxidation: The major products are typically sulfoxides or sulfones.

    Reduction: The major product is the reduced form of the compound with the methanesulfonyl group intact.

    Substitution: The major products are derivatives where the methanesulfonyl group is replaced by the nucleophile.

Scientific Research Applications

2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole is unique due to its fused ring structure and the presence of the methanesulfonylphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C14H19NO2S/c1-18(16,17)14-7-5-13(6-8-14)15-9-11-3-2-4-12(11)10-15/h5-8,11-12H,2-4,9-10H2,1H3

InChI Key

LKVCKRSKEOGTDQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CC3CCCC3C2

Origin of Product

United States

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